molecular formula C25H18IN3O2 B11621547 6-iodo-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one

6-iodo-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B11621547
M. Wt: 519.3 g/mol
InChI Key: MKFSHPPARHUNPS-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-IODO-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of an iodine atom at the 6th position, a methyl group at the 2nd position, and a dihydroquinazolinone core. The compound also features an indole moiety, which is a common structural motif in many biologically active molecules.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups at the 6th position .

Scientific Research Applications

6-IODO-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer, antiviral, and anti-inflammatory agents.

    Industry: The compound is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals .

Mechanism of Action

The mechanism of action of 6-IODO-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-IODO-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C25H18IN3O2

Molecular Weight

519.3 g/mol

IUPAC Name

6-iodo-2-[(Z)-(1-methyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C25H18IN3O2/c1-15-7-3-5-9-21(15)29-23(27-20-12-11-16(26)13-19(20)25(29)31)14-18-17-8-4-6-10-22(17)28(2)24(18)30/h3-14H,1-2H3/b18-14-

InChI Key

MKFSHPPARHUNPS-JXAWBTAJSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C\4/C5=CC=CC=C5N(C4=O)C

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)C=C4C5=CC=CC=C5N(C4=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.